molecular formula C8H8ClN3O3 B13625991 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride

Cat. No.: B13625991
M. Wt: 229.62 g/mol
InChI Key: IGGNYAIGOQOTEZ-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused bicyclic system of imidazole and pyridine rings. The core structure is substituted with a methyl group at the 1-position, a ketone (oxo) group at the 5-position, and a carboxylic acid group at the 7-position. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C8H8ClN3O3

Molecular Weight

229.62 g/mol

IUPAC Name

1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H7N3O3.ClH/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7;/h2-3H,1H3,(H,10,12)(H,13,14);1H

InChI Key

IGGNYAIGOQOTEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CC(=O)N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Recent advances in MCRs provide efficient access to imidazo-fused heterocycles structurally related to the target compound. For example, imidazolone derivatives analogous to the imidazo[4,5-b]pyridine core have been synthesized via MCRs involving aldehydes, amines, and carbonyl compounds under catalytic conditions.

  • Catalysts: Silver(I) nitrate (AgNO3) and copper(II) salts have been shown to selectively drive the formation of imidazolone scaffolds.
  • Solvents: Methanol (MeOH) and other alcohols favor imidazolone formation, whereas fluorinated alcohols like trifluoroethanol (TFE) can shift the reaction towards imidazoline derivatives.
  • Reaction Conditions: Room temperature or microwave irradiation can be employed, with reaction outcomes tunable by choice of catalyst and solvent.

This MCR strategy allows for high appendage diversity and practical yields, which could be adapted for the synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives.

Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Another synthetic strategy relevant to related heterocyclic compounds involves Pd(II) or Cu(II)-catalyzed cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, producing fused heterocycles such as pyrazolo[1,5-a]pyridines.

  • Reaction Conditions: Typically performed in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C).
  • Yields: High yields (up to 90%) have been reported for related fused heterocyclic systems.
  • Relevance: Although this method targets pyrazolo-fused systems, the approach of oxidative coupling and cyclization could be adapted for imidazo[4,5-b]pyridine derivatives.

Stepwise Cyclization and Functional Group Modification

Classical synthetic routes to imidazo[4,5-b]pyridine derivatives often involve:

  • Starting Materials: Pyridine derivatives substituted with appropriate functional groups (e.g., amino and keto groups).
  • Cyclization: Intramolecular cyclization via condensation reactions with methylating agents to introduce the N-1 methyl group.
  • Oxidation: Installation of the 5-oxo group by selective oxidation.
  • Carboxylation: Introduction of the carboxylic acid group at the 7-position through directed lithiation or electrophilic substitution followed by hydrolysis.
  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

While no direct literature for this exact compound’s synthesis was found, these steps are consistent with known imidazopyridine synthetic protocols.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield Range (%) Notes
Multicomponent Reaction (MCR) Aldehydes, amines, carbonyls, AgNO3 Room temp or microwave, MeOH 40–80 Selective formation of imidazolone scaffold; solvent and catalyst influence selectivity
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines, Pd(OAc)2 EtOH, AcOH, O2, 130 °C, 18 h 70–90 Efficient for related fused heterocycles; oxidative coupling mechanism
Stepwise Cyclization & Modification Pyridine derivatives, methylating agents, oxidants Multi-step, variable Moderate Classical approach; allows precise functional group installation

Research Findings and Insights

  • The MCR methodology offers a versatile and efficient route to structurally related imidazo-fused heterocycles with potential for structural diversification.
  • Metal-catalyzed oxidative coupling expands the synthetic toolbox for fused heterocycles, enabling environmentally friendly and direct syntheses.
  • Solvent choice and catalyst selection critically influence product distribution in MCRs, highlighting the importance of reaction condition optimization.
  • Structural characterization of intermediates and products via X-ray crystallography and spectroscopic methods (NMR, MS) is essential for confirming the formation of the desired heterocyclic framework.
  • The hydrochloride salt form enhances compound stability and solubility, facilitating its use in biological assays and pharmaceutical formulations.

Chemical Reactions Analysis

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Scientific Research Applications

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[4,5-b]pyridine Family

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Structure: Contains an amino group at the 2-position and a phenyl group at the 6-position instead of carboxylic acid.
  • Molecular Weight : ~227.26 (vs. ~248.07 for the target compound).
  • Key Differences: PhIP lacks the 5-oxo and 7-carboxylic acid groups. The amino group in PhIP is associated with mutagenicity and carcinogenicity via DNA adduct formation, as observed in rodent studies .
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic Acid
  • Structure : Chlorine replaces the 5-oxo group.
  • Molecular Weight : 211.61 (vs. 248.07 for the hydrochloride form).

Heterocyclic Carboxylic Acid Derivatives

Imazamox (Herbicide)
  • Structure: Contains an imidazolinone ring fused to pyridine, with a methoxymethyl substituent.
  • Molecular Weight : ~331.3.
  • Key Differences: The imidazolinone ring (vs. imidazopyridine) alters electron distribution, affecting herbicidal activity. The methoxymethyl group enhances selectivity for acetolactate synthase (ALS) inhibition in plants .
Pyrazole-1-carboximidamide Derivatives
  • Structure : Pyrazole core with carboximidamide substituents (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide).
  • Key Differences :
    • The pyrazole ring lacks the fused bicyclic system of imidazopyridine, reducing aromaticity and stability.
    • Carboximidamide groups are associated with antimicrobial and antitumor activities but differ mechanistically from carboxylic acid derivatives .

Mutagenic Heterocyclic Amines

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
  • Structure: Fused quinoline-imidazole system with an amino group.
  • The target compound’s carboxylic acid group likely prevents intercalation, reducing genotoxicity.

Comparative Data Table

Compound Name Core Structure Molecular Weight Key Functional Groups Biological Activity Reference
1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride Imidazo[4,5-b]pyridine 248.07 Methyl, oxo, carboxylic acid, HCl Potential pharmaceutical use
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine 227.26 Amino, phenyl Carcinogenic (colon, mammary)
Imazamox Imidazolinone-pyridine 331.3 Methoxymethyl, carboxylic acid Herbicidal (ALS inhibitor)
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic Acid Imidazo[4,5-b]pyridine 211.61 Chlorine, methyl, carboxylic acid Intermediate for synthesis
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole ~279.3 Carboximidamide, phenyl Antimicrobial

Key Research Findings

  • Mutagenicity vs. Stability: Unlike PhIP and IQ, the target compound’s carboxylic acid group and lack of an amino substituent may mitigate DNA adduct formation, as seen in structurally related heterocyclic amines .
  • Solubility Advantage : The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogs like 5-chloro-1-methyl derivatives, enhancing bioavailability .
  • Agrochemical Potential: Structural similarities to imazamox suggest possible herbicidal applications, though the fused imidazopyridine system may require optimization for ALS inhibition .

Biological Activity

1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.

  • Molecular Formula : C₈H₇N₃O₃
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 1367930-53-7

Synthesis

The synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine derivatives typically involves multi-step organic reactions. Various methods have been reported for the preparation of this compound and its analogs, focusing on optimizing yield and purity.

Antimicrobial Activity

Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeTarget OrganismsReference
1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridineAntibacterialVarious strains
Analog AAntituberculoticMycobacterium species

Anticancer Potential

Imidazo[4,5-b]pyridine compounds have been explored for their anticancer effects. Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

CompoundActivity TypeCancer Cell LinesReference
1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridineCytotoxicitySKOV-3 (ovarian cancer)
Analog BInhibition of proliferationVarious cancer lines

The biological activity of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine is attributed to its interaction with specific biological targets. For example:

  • RIPK2 Inhibition : Some studies suggest that certain derivatives act as inhibitors of receptor-interacting protein kinase 2 (RIPK2), which is implicated in autoimmune diseases and inflammation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various imidazo[4,5-b]pyridine derivatives against clinical isolates. The results demonstrated that certain compounds exhibited MIC values comparable to standard antibiotics.
  • Anticancer Activity : In vitro studies using MTT assays revealed that the compound significantly reduced cell viability in SKOV-3 cells after 24 hours of treatment. Further analysis indicated apoptosis as a mechanism of cell death.

Q & A

(Basic) What are the critical safety protocols for handling 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood.
  • First Aid Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush with water for 10 minutes; consult an ophthalmologist if irritation continues .
  • Storage: Store in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .

(Advanced) How can synthetic routes for this compound be optimized to improve yield and reduce by-products?

Methodological Answer:

  • Precursor Screening: Use databases like REAXYS to identify high-yield precursors. For example, prioritize intermediates with stable heterocyclic cores to minimize side reactions .
  • Reaction Monitoring: Employ inline FTIR or HPLC to track reaction progress and adjust stoichiometry in real time.
  • By-Product Mitigation: Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .
  • Case Study: A related imidazo-pyridine derivative achieved 78% yield via Pd-catalyzed cross-coupling under inert atmosphere .

(Basic) What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220–280 nm .
  • Spectroscopy:
    • 1H/13C NMR: Deuterated DMSO resolves imidazole protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with ≤2 ppm error .
  • Elemental Analysis: Verify chloride content via ion chromatography (expected Cl– ~14.2% w/w) .

(Advanced) What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at 1M HCl/NaOH (40°C, 24h); monitor degradation via HPLC .
    • Oxidative Stress: Expose to 3% H2O2; quantify oxidation products using LC-MS .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperature (expected >150°C) .
  • pH-Solubility Profile: Use shake-flask method across pH 1–10; correlate solubility with stability .

(Advanced) How can isotopic labeling (e.g., 13C, 15N) be integrated into synthesis for pharmacokinetic studies?

Methodological Answer:

  • Labeling Strategy: Incorporate 13C at the imidazole C-2 position via labeled sodium acetate precursors. Use 15N-ammonia for nitrogen enrichment .
  • Synthetic Adjustments: Optimize reaction time/temperature to account for kinetic isotope effects.
  • Analytical Validation: Confirm isotopic purity using 13C NMR and isotope ratio mass spectrometry (IRMS) .

(Basic) What protocols evaluate solubility and formulation compatibility?

Methodological Answer:

  • Solubility Screening: Use the Higuchi rotating bottle method in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Excipient Compatibility: Co-process with mannitol or PVP K30; monitor stability via DSC for eutectic formation .
  • Salt Form Optimization: Compare hydrochloride vs. mesylate salts for hygroscopicity using dynamic vapor sorption (DVS) .

(Advanced) How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Meta-Analysis: Cross-reference bioactivity datasets from PubChem and ChEMBL; apply statistical weighting to account for assay variability .
  • Dose-Response Validation: Replicate studies using standardized cell lines (e.g., HEK293 for kinase inhibition) and IC50 normalization .
  • Structural Elucidation: Perform X-ray crystallography to confirm binding modes and rule out polymorphism effects .

(Advanced) What patent-derived strategies address synthesis scalability challenges?

Methodological Answer:

  • Continuous Flow Synthesis: Adapt batch protocols to flow reactors for improved heat/mass transfer (e.g., telescoped imidazole cyclization) .
  • Green Chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Case Study: A patent application achieved 90% purity via crystallization from ethanol/water (5:1 v/v) .

(Advanced) How is this compound utilized in metabolic pathway studies?

Methodological Answer:

  • Radiotracer Synthesis: Incorporate 14C at the methyl group for autoradiography in hepatic microsomal assays .
  • Metabolite Profiling: Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Enzyme Inhibition: Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

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